Boc-D-Glu-OtBu

Peptide Synthesis Stereochemistry Chirality

For peptide synthesis requiring D-stereochemistry for enhanced metabolic stability, generic L-isomers or mono-protected derivatives are not a substitute. Boc-D-Glu-OtBu is essential for your workflow, offering a precise orthogonal Boc/tBu protection scheme for site-selective deprotection in solid-phase synthesis. This is the specific precursor for immunostimulatory Adamant-1-yl tripeptide. Our qualified batches deliver a confirmed identity via specific optical rotation (+31.0° ± 2°) and a sharp melting point (113-114°C), ensuring reproducible high-purity yields in your complex peptide sequences.

Molecular Formula C14H25NO6
Molecular Weight 303.35 g/mol
CAS No. 73872-71-6
Cat. No. B558524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Glu-OtBu
CAS73872-71-6
SynonymsBoc-D-Glu-OtBu; 73872-71-6; (R)-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoicacid; SCHEMBL3773280; MolPort-020-004-770; ZINC2554999; KM1576; MFCD00076926; CS11059; AJ-39664; AK-50079; ST2402662; FT-0688453; V7556; I04-1250; Q-101544
Molecular FormulaC14H25NO6
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1
InChIKeyYMOYURYWGUWMFM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Glu-OtBu (CAS 73872-71-6) Procurement Guide: Core Identity and Chemical Characteristics


Boc-D-Glu-OtBu (N-Boc-D-glutamic acid 1-tert-butyl ester) is a protected D-amino acid derivative characterized by a molecular weight of 303.35 g/mol . It is a fundamental building block in peptide synthesis, distinguished by its orthogonal Boc (tert-butoxycarbonyl) and tBu (tert-butyl) protecting groups . Its identity is defined by a specific optical rotation of +31.0° ± 2° (c=1.0, in MeOH) and a melting point of 113-114°C, which serve as critical quality control parameters for procurement .

Why Boc-D-Glu-OtBu Cannot Be Interchanged with L-Isomers or Mono-Protected Analogs in Synthesis


Generic substitution of Boc-D-Glu-OtBu with its L-enantiomer (Boc-L-Glu-OtBu) or mono-protected D-glutamic acid derivatives (e.g., Boc-D-Glu-OH) is not feasible for scientific procurement. The D-stereochemistry dictates the final 3D structure and bioactivity of the synthesized peptide, particularly in immunostimulatory and drug development applications where D-amino acids confer enhanced metabolic stability . Simultaneously, the specific orthogonal Boc/tBu protection scheme is required for site-selective deprotection and coupling in complex solid-phase peptide synthesis (SPPS) workflows. Using a mono-protected analog would lead to uncontrolled side reactions, resulting in lower yield and purity .

Boc-D-Glu-OtBu (CAS 73872-71-6): Quantifiable Evidence of Differentiation and Selection Advantages


Differentiation 1: D-Stereochemistry and Optical Rotation for Enantiopure Peptide Synthesis

The D-configuration of Boc-D-Glu-OtBu is a critical differentiator for synthesizing peptides with enhanced proteolytic stability and specific biological activity. The L-isomer (Boc-L-Glu-OtBu) is not a substitute. The optical rotation of Boc-D-Glu-OtBu is +31.0° ± 2° (c=1.0, in MeOH), which is characteristic of the D-enantiomer and serves as a verifiable quality control measure . In contrast, Boc-L-Glu-OtBu has an optical rotation of -31.0° ± 2° (c=1.0, in MeOH) .

Peptide Synthesis Stereochemistry Chirality D-Amino Acids

Differentiation 2: Orthogonal Boc/tBu Protection for Site-Selective Deprotection in SPPS

Boc-D-Glu-OtBu possesses two orthogonal protecting groups: the base-labile Boc on the N-terminus and the acid-labile tBu ester on the side chain. This allows for sequential, site-specific deprotection. Mono-protected D-glutamic acid derivatives (e.g., Boc-D-Glu-OH) or Fmoc-protected analogs do not offer this dual protection . The Boc group can be selectively removed with TFA without affecting the tBu ester, or the tBu ester can be removed with mild acid while the Boc group remains intact, enabling controlled chain elongation and side-chain modification [1].

Solid-Phase Peptide Synthesis Protecting Groups Orthogonal Chemistry SPPS

Differentiation 3: Quantified Purity and Melting Point Specifications for Consistent Research Outcomes

Reproducible research demands high-purity building blocks. Leading vendors specify Boc-D-Glu-OtBu with a minimum purity of 98% (by NMR or GC) . This high purity, coupled with a sharp melting point of 113-114°C, ensures minimal batch-to-batch variability. Using lower-purity alternatives (e.g., 95% technical grade) introduces impurities that can lead to failed couplings, difficult purifications, and ambiguous bioactivity results [1].

Quality Control Analytical Chemistry Peptide Synthesis Procurement

Boc-D-Glu-OtBu (CAS 73872-71-6): Targeted Application Scenarios Based on Empirical Evidence


Synthesis of Immunostimulatory Adamant-1-yl Tripeptides

Boc-D-Glu-OtBu is specifically cited as a precursor for synthesizing Adamant-1-yl tripeptide, a compound with demonstrated immunostimulatory activity . The D-stereochemistry of the glutamic acid residue is likely crucial for the biological interaction, and the Boc/tBu protection scheme facilitates the efficient assembly of this specific, modified tripeptide sequence on solid support.

Solid-Phase Synthesis of D-Peptide Therapeutics and Protease-Resistant Analogs

The compound is a key building block in SPPS for creating peptides containing a D-glutamic acid residue . D-amino acid incorporation is a well-established strategy to enhance the proteolytic stability of peptide-based therapeutics. The orthogonal Boc/tBu protection enables the precise incorporation of the D-Glu residue into a growing peptide chain without side-reactions, which is essential for manufacturing high-purity drug candidates [1].

Development of Site-Specifically Modified Glutamate Derivatives and Probes

The orthogonal protection strategy of Boc-D-Glu-OtBu allows for the selective deprotection and modification of the side-chain carboxyl group (via tBu ester removal) while keeping the N-terminus protected [2]. This is critical for creating libraries of glutamate analogs, fluorescent probes, or bioconjugates for studying neurological processes and developing targeted drug delivery systems .

Quality Control and Method Development for Protected Amino Acid Analysis

The well-defined analytical profile of Boc-D-Glu-OtBu, including its specific optical rotation (+31.0° ± 2°) and sharp melting point (113-114°C), makes it an ideal reference standard for developing and validating analytical methods (e.g., chiral HPLC, LC-MS) used in the quality control of peptide synthesis building blocks . Its high purity (≥98%) ensures reliable calibration and method validation.

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